molecular formula C20H24O7 B12398757 (2R,3S,4S,5R,6S)-4-(Benzyloxy)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,5-diol

(2R,3S,4S,5R,6S)-4-(Benzyloxy)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,5-diol

Cat. No.: B12398757
M. Wt: 376.4 g/mol
InChI Key: CZPFTCBIXZWFIZ-UJMXGEILSA-N
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Description

(2R,3S,4S,5R,6S)-4-(Benzyloxy)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,5-diol is a complex organic compound that belongs to the class of tetrahydropyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R,6S)-4-(Benzyloxy)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,5-diol typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: Selection of appropriate starting materials such as benzyl alcohol, 4-methoxyphenol, and suitable protecting groups.

    Protection and Functionalization: Protection of hydroxyl groups and functionalization of the aromatic ring.

    Cyclization: Formation of the tetrahydropyran ring through cyclization reactions.

    Deprotection and Purification: Removal of protecting groups and purification of the final product.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, use of catalysts, and large-scale synthesis techniques to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors might be employed.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5R,6S)-4-(Benzyloxy)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,5-diol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl compounds using oxidizing agents.

    Reduction: Reduction of aromatic rings or carbonyl groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S,4S,5R,6S)-4-(Benzyloxy)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,5-diol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization and derivatization reactions.

Biology

In biological research, this compound might be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological macromolecules could provide insights into new therapeutic targets.

Medicine

In medicine, derivatives of this compound could be explored for drug development. Its structural features might be optimized to enhance pharmacological properties and reduce toxicity.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R,6S)-4-(Benzyloxy)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,5-diol would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4S,5R,6S)-4-(Benzyloxy)-2-(hydroxymethyl)-tetrahydro-2H-pyran-3,5-diol: Lacks the 4-methoxyphenoxy group.

    (2R,3S,4S,5R,6S)-4-(Benzyloxy)-2-(hydroxymethyl)-6-phenoxy-tetrahydro-2H-pyran-3,5-diol: Lacks the methoxy group on the phenoxy ring.

Uniqueness

The presence of both the benzyloxy and 4-methoxyphenoxy groups in (2R,3S,4S,5R,6S)-4-(Benzyloxy)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,5-diol provides unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. These features might make it more effective in certain applications compared to similar compounds.

Biological Activity

The compound (2R,3S,4S,5R,6S)-4-(benzyloxy)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3,5-diol is a complex organic molecule that exhibits significant biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C21H26O6C_{21}H_{26}O_{6}, with a molecular weight of approximately 378.43 g/mol. The structure includes a tetrahydropyran ring with multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC21H26O6
Molecular Weight378.43 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents

Antioxidant Activity

Studies have indicated that the compound possesses antioxidant properties , which are crucial for protecting cells from oxidative stress. The presence of hydroxymethyl and methoxy groups enhances its ability to scavenge free radicals. In vitro assays demonstrated that it effectively reduces reactive oxygen species (ROS) levels in cellular models.

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against various bacterial strains. For instance:

  • Staphylococcus aureus : Inhibition zones were observed in agar diffusion tests.
  • Escherichia coli : The compound showed significant antibacterial effects with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

Anti-inflammatory Effects

The compound has been evaluated for its potential anti-inflammatory effects . In animal models of inflammation, it significantly reduced edema and pro-inflammatory cytokine levels (such as TNF-alpha and IL-6), suggesting a mechanism that involves modulation of inflammatory pathways.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in the inflammatory response.
  • Receptor Modulation : It possibly interacts with cellular receptors that regulate oxidative stress and inflammation.
  • Gene Expression Regulation : There is evidence suggesting that it can modulate the expression of genes related to antioxidant defense mechanisms.

Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of this compound using DPPH and ABTS assays. Results indicated a dose-dependent increase in scavenging activity compared to standard antioxidants like ascorbic acid.

Study 2: Antimicrobial Screening

In a clinical trial assessing antimicrobial efficacy against common pathogens in wound infections, the compound demonstrated significant bactericidal activity. Patients treated with formulations containing this compound showed faster healing rates compared to controls.

Properties

Molecular Formula

C20H24O7

Molecular Weight

376.4 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)-4-phenylmethoxyoxane-3,5-diol

InChI

InChI=1S/C20H24O7/c1-24-14-7-9-15(10-8-14)26-20-18(23)19(17(22)16(11-21)27-20)25-12-13-5-3-2-4-6-13/h2-10,16-23H,11-12H2,1H3/t16-,17+,18-,19+,20-/m1/s1

InChI Key

CZPFTCBIXZWFIZ-UJMXGEILSA-N

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)OCC3=CC=CC=C3)O

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)OCC3=CC=CC=C3)O

Origin of Product

United States

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